2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride
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Overview
Description
2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of an isopropyl group, a methylamino group, and an aminoethyl group attached to an acetamide backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of isopropylamine with methylamine to form N-isopropyl-N-methylamine.
Acetamide Formation: The intermediate is then reacted with 2-bromoethylamine to form N-(2-aminoethyl)-N-isopropyl-N-methylacetamide.
Dihydrochloride Salt Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)acetamide: Lacks the isopropyl and methylamino groups.
N-Isopropylacetamide: Lacks the aminoethyl and methylamino groups.
N-Methylacetamide: Lacks the isopropyl and aminoethyl groups.
Uniqueness
2-(N-isopropyl-N-MethylaMino)-N-(2-aMinoethyl)acetaMide dihydrochloride is unique due to the presence of both isopropyl and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-[methyl(propan-2-yl)amino]acetamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.2ClH/c1-7(2)11(3)6-8(12)10-5-4-9;;/h7H,4-6,9H2,1-3H3,(H,10,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVUXSJCGFYHJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC(=O)NCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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